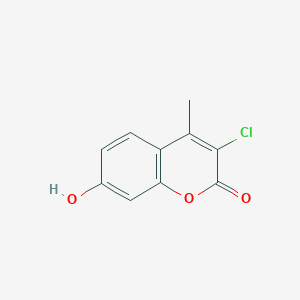

3-Chloro-4-methyl-7-hydroxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052724 | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6174-86-3 | |

| Record name | Chlorferon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorferron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-4-methyl-7-hydroxycoumarin CAS number 6174-86-3

An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin (CAS: 6174-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a vast class of benzopyrone compounds, renowned for their significant and diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Within this family, this compound (CAS: 6174-86-3), also known by its synonyms 3-Chloro-4-methylumbelliferone and Chlorferron, is a notable derivative.[3][4][5] This compound is recognized primarily as a major metabolite and hydrolysis product of the organophosphate pesticide coumaphos.[5][6] Its significance in research stems from its activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its utility as a versatile synthetic building block for fluorogenic substrates, and its role as an analytical reference material.[5][6][7] This guide provides a comprehensive overview of its properties, biological activities, and experimental protocols relevant to its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and experimental use.

| Property | Value | References |

| CAS Number | 6174-86-3 | [3][4][5][6][8] |

| Molecular Formula | C₁₀H₇ClO₃ | [3][4][9] |

| Molecular Weight | 210.61 g/mol | [3][5][9] |

| Appearance | White to off-white / Light yellow powder or crystal | [6][8] |

| Melting Point | 240 - 245 °C | [5][8] |

| Solubility | Soluble in ethanol | [6] |

| Purity | Typically ≥95% - 98% | [3][5][8] |

| UV-Vis (λmax) | 332 nm in Ethanol | [4] |

Spectral Data

Structural confirmation of this compound is achieved through various spectroscopic techniques. While specific spectral data for this exact compound is distributed across various sources, the following represents typical characterization data for the coumarin core structure.

| Spectroscopy | Data | References |

| ¹H NMR | Data available; specific shifts depend on solvent and instrumentation. | [4][10] |

| ¹³C NMR | Data available in DMSO-d6. | [4] |

| Mass Spec (MS) | Data available for structural confirmation. | [10] |

| Infrared (IR) | Data available for functional group identification. | [10] |

Biological Activity and Mechanism of Action

The biological significance of this compound is primarily linked to its role as an enzyme inhibitor.

Enzyme Inhibition

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] These enzymes are serine hydrolases critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The compound has also demonstrated moderate to weak inhibitory activity against α-glucosidase.[6]

Antioxidant Properties

The compound has been reported to possess moderate to weak antioxidant scavenging activity, a common feature among phenolic compounds like coumarins.[6]

Applications in Research and Development

This molecule serves as a valuable tool in several areas of chemical and biological research.

-

Synthetic Building Block : It is a key intermediate for synthesizing more complex molecules.[7] The 7-hydroxy group is a prime site for conjugation, and the chloro-substituted pyrone ring allows for further functionalization, making it ideal for creating libraries of analogs for structure-activity relationship (SAR) studies.[7] It has been specifically used to synthesize fluorogenic substrates for detecting bacterial β-Galactosidase.[6]

-

Analytical Reference Material : As a stable metabolite of coumaphos, it is used as an analytical standard in environmental and toxicological studies to detect and quantify pesticide residues.[5][6]

-

Biochemical Probe : Its inhibitory and fluorescent properties make it a useful probe for studying enzymatic mechanisms and developing novel analytical assays.[7]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of coumarin derivatives, adaptable for this compound.

Synthesis of the Coumarin Core via Pechmann Condensation

The synthesis of the 7-hydroxy-4-methylcoumarin core is efficiently achieved through the Pechmann condensation. This protocol is foundational for producing the scaffold, which can then be chlorinated to yield the target compound.

Methodology:

-

Reaction Setup : In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition : Slowly add an acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) to the mixture under cooling (ice bath) while stirring.[11][12] The temperature should be maintained below 10°C during addition.[11]

-

Reaction : After catalyst addition, continue stirring for approximately 30-60 minutes.[11] The reaction mixture can then be heated (e.g., to 80-110°C) and stirred for 2-4 hours or until completion.[12][13]

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

-

Work-up : Once complete, pour the reaction mixture into a beaker containing crushed ice.[11] A solid precipitate should form.

-

Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[11] Further purify the product by recrystallization from a suitable solvent, such as hot ethanol.[13]

-

Characterization : Dry the purified product and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a general method for assessing the AChE inhibitory activity of compounds like this compound.

Methodology:

-

Reagent Preparation : Prepare stock solutions of the test compound (inhibitor) in DMSO. Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup : In a 96-well microplate, add buffer, varying concentrations of the test compound, and the AChE enzyme solution to the wells. Include controls (no inhibitor) and blanks (no enzyme).

-

Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation : Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measurement : Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB, is proportional to enzyme activity.

-

Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity and safety of the compound.

| Parameter | Guideline | References |

| Storage | Keep cool and dry. Protect from light and moisture. | [6] |

| Long-Term Storage | Stable for at least 2 years when stored at -20°C. | [6] |

| Usage Warning | Intended for Research Use Only (RUO). Not for diagnostic or therapeutic use. | [3][6] |

Conclusion

This compound is a multifaceted compound with significant utility for researchers in medicinal chemistry, chemical biology, and sensor development.[7] Its well-defined role as a pesticide metabolite, a cholinesterase inhibitor, and a versatile synthetic precursor makes it a valuable tool for probing biological systems and designing novel chemical entities. The established protocols for its synthesis and evaluation provide a solid foundation for its application in a wide range of scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]

- 6. adipogen.com [adipogen.com]

- 7. This compound | High-Purity Reagent [benchchem.com]

- 8. 3-Chloro-7-hydroxy-4-methylcoumarin | 6174-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR [m.chemicalbook.com]

- 11. jocpr.com [jocpr.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

Spectral Analysis of 3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methyl-7-hydroxycoumarin, a significant heterocyclic compound with applications in chemical synthesis and as a fluorescent probe.[1] The strategic placement of a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly influences the molecule's electronic and steric properties. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural elucidation.

Molecular Structure and Properties

-

IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one[1]

-

Synonyms: 3-Chloro-4-methylumbelliferone[2]

-

Appearance: Solid[3]

-

Melting Point: 240-244 °C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR spectral data in a solvent like DMSO-d₆ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | 7-OH |

| ~7.6 | Doublet | 1H | H-5 |

| ~6.8 | Doublet | 1H | H-6 |

| ~6.7 | Singlet | 1H | H-8 |

| ~2.4 | Singlet | 3H | 4-CH₃ |

Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling constants would require experimental determination.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-7 |

| ~160 | C-2 |

| ~155 | C-9 |

| ~153 | C-4 |

| ~126 | C-5 |

| ~113 | C-3 |

| ~112 | C-6 |

| ~111 | C-10 |

| ~102 | C-8 |

| ~18 | 4-CH₃ |

Note: The assignments are based on the known ¹³C NMR data for 7-hydroxy-4-methylcoumarin, with expected shifts due to the C-3 chloro substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (lactone) |

| 1620 - 1500 | Medium | C=C stretch (aromatic ring) |

| ~1400 | Medium | C-H bend (methyl) |

| ~1280 | Medium | C-O stretch (lactone) |

| ~1150 | Medium | C-O stretch (phenol) |

| ~850 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 182/184 | Medium | [M-CO]⁺ |

| 153 | Medium | [M-CO-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a comprehensive overview of the spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in various scientific and developmental applications.

References

3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic coumarin derivative that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a reactive chlorine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position, imparts a range of useful properties. This document provides an in-depth technical overview of the primary applications of this compound, focusing on its role as a versatile scaffold for enzyme inhibitors and as a fluorescent probe. While specific quantitative data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides comparative data from closely related coumarin derivatives to offer valuable insights for researchers.

Core Applications

The utility of this compound stems from its substituted coumarin core. The electron-withdrawing nature of the chlorine atom at the 3-position influences the electronic properties of the pyrone ring, while the 7-hydroxy group is a key site for derivatization and conjugation. Its primary applications are in the fields of enzyme inhibition and fluorescence-based assays.

Enzyme Inhibition: A Scaffold for Cholinesterase Inhibitors

Coumarin derivatives are widely investigated as inhibitors of various enzymes, with a particular focus on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. This compound serves as a valuable starting material for the synthesis of more complex coumarin-based cholinesterase inhibitors[1][2].

Table 1: Comparative Cholinesterase Inhibitory Activities of Selected Coumarin Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity (BuChE/AChE) | Reference |

| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) | AChE | 0.02 | 354 | [3] |

| BuChE | 7.08 | [3] | ||

| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin (4r) | AChE | 1.6 | ~26 | [4] |

| BuChE | 41.7 | [4] | ||

| N1-(coumarin-7-yl) derivative (2) | AChE | 42.5 | - | [5] |

| BuChE | 163.5 | [5] | ||

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (11) | hAChE | 1.52 - 4.95 | - | [6] |

| 4,7-dimethyl-5-hydroxycoumarin derivative (3) | hMAO-B | 1.88 | - | [6] |

Disclaimer: The data presented in this table is for illustrative purposes to show the potential of the coumarin scaffold. The IC50 values are for related, more complex derivatives and not for this compound itself.

Fluorescent Probe and Synthetic Intermediate

The 7-hydroxycoumarin scaffold is known for its fluorescent properties. These molecules typically exhibit strong fluorescence in the blue region of the spectrum and are sensitive to the polarity of their environment. This compound is utilized as a building block in the synthesis of fluorogenic substrates for enzyme detection, such as β-galactosidase[1]. The principle of these assays relies on the enzymatic cleavage of a non-fluorescent coumarin derivative to release the highly fluorescent 7-hydroxycoumarin core.

The photophysical properties of coumarins, such as their fluorescence quantum yield, are highly dependent on their substitution pattern and the solvent environment. While the specific quantum yield for this compound is not documented in the provided search results, data for related 7-hydroxycoumarin derivatives can provide an estimate of its potential performance as a fluorophore.

Table 2: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 7-Hydroxy-4-methylcoumarin | Water | 320 | 450 | 0.356 | [7] |

| 7-Hydroxy-4-methylcoumarin | Ethanol | 320 | 385 | 0.208 | [7] |

| 7-Hydroxycoumarin derivative (6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [8][9] |

| 7-Hydroxycoumarin derivative (7) | PBS (pH 7.4) | 355 | 455 | 0.32 | [8][9] |

Disclaimer: The data in this table is for the parent compound and other derivatives. The photophysical properties of this compound may vary.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the chlorination of this precursor at the 3-position.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from established procedures for the Pechmann condensation.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve resorcinol in ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30-60 minutes.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: 3-Chlorination of 7-Hydroxy-4-methylcoumarin

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a general protocol for determining the inhibitory activity of compounds against AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound or its derivatives)

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

-

Incubate the mixture for a predefined period at a controlled temperature.

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. This compound [shop.labclinics.com]

- 2. Reversible inhibition of acetylcholinesterase and butyrylcholinesterase by 4,4'-bipyridine and by a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Chlorinated Coumarin Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of chlorinated coumarin derivatives, tailored for researchers, scientists, and drug development professionals. This document delves into the anticancer, antimicrobial, enzyme-inhibiting, and anticoagulant properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. The incorporation of chlorine atoms into the coumarin scaffold has been shown to significantly enhance their biological activities, making them promising candidates for the development of novel therapeutic agents. This guide summarizes the current understanding of the biological activities of chlorinated coumarin derivatives, with a focus on their potential applications in medicine.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various chlorinated coumarin derivatives.

Table 1: Anticancer Activity of Chlorinated Coumarin Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Various | Not Specified | 0.0035 - 0.0319 | [1] |

| Scopoletin–cinnamic hybrid (meta-chloro substitution) | MCF-7 (Breast) | Not Specified | 0.231 | |

| Coumarin derivative with pyrimidine moiety (fluorine at 5th position) | MCF-7 (Breast) | Not Specified | 0.23 | |

| Coumarin-containing sulfonamide derivative | MCF-7 (Breast) | Not Specified | 0.0088 | |

| 7-hydroxy-4-methylcoumarin-chalcone derivative | MCF-7 (Breast) | Not Specified | 9.62 µg/mL | |

| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | MTT | 0.70 ± 0.05 | |

| 3-(coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | MTT | 0.39 ± 0.07 | |

| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | MTT | 8.09 | [2] |

| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | MTT | 13.14 | [2] |

Table 2: Antimicrobial Activity of Chlorinated Coumarin Derivatives

| Compound | Test Organism(s) | MIC (µg/mL) | Reference(s) |

| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [3] |

| Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |

| 7-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [3] |

| Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |

| 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2h-chromen-2-one | Gram-positive and Gram-negative bacteria, and fungi | 20 | [3] |

| Coumarin derivative with chloro substitution (29h) | Gram-positive strains | Moderate Activity | [4] |

Table 3: Enzyme Inhibition by Chlorinated Coumarin Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Reference(s) |

| O-substituted chlorinated coumarins | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX) | Proficient activity against cholinesterase enzymes | [5] |

| Coumarin 106 | Acetylcholinesterase (AChE) | pIC50 = 4.97 ± 0.09, Ki = 2.36 ± 0.17 µM | |

| Coumarin 106 | Butyrylcholinesterase (BChE) | pIC50 = 4.56 ± 0.06 |

Table 4: Anticoagulant Activity of Chlorinated Coumarin Derivatives

| Compound | Method | Result | Reference(s) |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) | 21.30 seconds (Warfarin: 14.60 s) | [6] |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Prothrombin Time (PT) | Higher than Warfarin | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated coumarin derivatives.

Synthesis of Chlorinated Coumarin Derivatives

Representative Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one:

This procedure describes a common method for synthesizing a chlorinated coumarin scaffold.

-

Reaction Setup: In a round-bottom flask, combine 4-chlororesorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

-

Purification: The resulting precipitate is filtered, washed with water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of a chlorinated coumarin derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent without the compound) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.[4]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the chlorinated coumarin derivative solution to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at an appropriate temperature for the microorganism to grow.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. hereditybio.in [hereditybio.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-Chloro-4-methyl-7-hydroxycoumarin

An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin

This technical guide provides a comprehensive overview of this compound, a molecule of interest in the fields of biochemistry and drug development. The guide details its discovery and history, chemical synthesis, physicochemical properties, and biological activities, with a focus on its enzyme inhibitory and antioxidant properties. Experimental protocols and pathway diagrams are included to provide a practical resource for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound, also known as Chlorferon, is intrinsically linked to the development and use of the organophosphate pesticide coumaphos.[1][2] Coumaphos was introduced in the mid-1950s as an ectoparasiticide for livestock to control ticks, mites, flies, and fleas.[1][2][3]

Chemical Properties and Synthesis

This compound is an organochlorine compound derived from 4-methylumbelliferone.[6] It is a white to off-white solid with a melting point of 240-244 °C.[6]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6174-86-3 | [6] |

| Molecular Formula | C₁₀H₇ClO₃ | [6] |

| Molecular Weight | 210.61 g/mol | [6] |

| Melting Point | 240-244 °C | [6] |

| Appearance | White to off-white powder | [6] |

| Synonyms | Chlorferon, 3-Chloro-4-methylumbelliferone | [6][7] |

Chemical Synthesis

The synthesis of this compound is typically achieved through a Pechmann condensation reaction.[8][9] This method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

A general procedure for the synthesis of 7-hydroxy-4-methylcoumarin derivatives via Pechmann condensation is as follows:

-

Reaction Setup: A solution of resorcinol (1 equivalent) in a suitable solvent (e.g., dioxane or solvent-free) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[8]

-

Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the cooled reaction mixture (0-10 °C).[8]

-

Addition of β-Ketoester: Ethyl 2-chloroacetoacetate (1.2 equivalents) is added dropwise to the mixture while maintaining the temperature.

-

Reaction: The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to allow the condensation and cyclization to occur.[8]

-

Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[8]

Caption: Synthesis of this compound via Pechmann Condensation.

Biological Activity

This compound has been shown to exhibit several biological activities, including enzyme inhibition and antioxidant effects. It is recognized for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as moderate to weak α-glucosidase inhibitory and antioxidant scavenging activity.[4]

Cholinesterase Inhibition

As a coumarin derivative, this compound is of interest for its potential to inhibit cholinesterases. Such inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[10]

A common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.[11]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Initiate the reaction by adding the DTNB and ATCI solutions.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

-

Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase, and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[12]

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the α-glucosidase solution.

-

Incubate the mixture for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37 °C).

-

Start the reaction by adding the pNPG solution.

-

After a further incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate.[12]

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

-

Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance compared to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated by their ability to scavenge free radicals.

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength around 517 nm.

-

-

Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Quantitative Data on Related Coumarin Derivatives

| Compound Class | Target Enzyme/Assay | IC₅₀ Range | Reference |

| 7-Hydroxycoumarin Derivatives | Acetylcholinesterase (AChE) | 1.6 µM - 442 µM | [13][14] |

| Coumarin Derivatives | Butyrylcholinesterase (BChE) | 2.0 nM - 442 µM | [14] |

| Hydroxycoumarin Derivatives | α-Glucosidase | 589 nM - 4.81 µM | [15] |

| Coumarin Derivatives | DPPH Radical Scavenging | IC₅₀ values vary widely | [16][17][18] |

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. However, based on its primary biological activity as a cholinesterase inhibitor, its mechanism of action can be illustrated.

Caption: Inhibition of Acetylcholinesterase by this compound.

By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine and prolonged stimulation of postsynaptic receptors, which is the basis for its potential therapeutic effects in neurodegenerative diseases.

Conclusion

This compound is a coumarin derivative with a history tied to the pesticide coumaphos. Its synthesis is well-established, and it exhibits a range of interesting biological activities, most notably the inhibition of cholinesterases and α-glucosidase, as well as antioxidant properties. While further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications, this guide provides a solid foundation of its known chemical and biological properties for researchers and drug development professionals.

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. Coumaphos - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - COUMAPHOS [extoxnet.orst.edu]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. Coumaphos in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]

- 6. Page loading... [guidechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 9. scispace.com [scispace.com]

- 10. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-4-methyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferone, is a synthetic derivative of coumarin, a class of compounds widely found in nature.[1] Coumarins and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the 7-hydroxycoumarin scaffold can significantly influence its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental protocols for this compound, aimed at researchers and professionals in drug development and related scientific fields.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through X-ray crystallography.[2] The compound crystallizes in the monoclinic space group P21/c.[2] The core of the molecule consists of a planar benzopyrone (chromen-2-one) ring system. This planarity is a characteristic feature of the coumarin backbone.[2]

The bonding within the molecule is characterized by a network of covalent bonds and is influenced by the electronic effects of its various substituents. The lactone ring, a key feature of coumarins, consists of an ester group integrated into a heterocyclic ring. The presence of the electron-withdrawing chlorine atom at the C3 position and the electron-donating methyl group at the C4 position, along with the hydroxyl group at the C7 position on the phenyl ring, creates a unique electronic environment that dictates the molecule's reactivity and biological interactions.

Crystallographic Data

The crystal structure analysis provides precise measurements of the unit cell and atomic arrangement within the crystal lattice.

| Parameter | Value [2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7203(3) |

| b (Å) | 14.0481(4) |

| c (Å) | 8.9066(3) |

| β (°) | 112.858(5) |

| Volume (ų) | 890.11(5) |

| Z | 4 |

Selected Bond Lengths and Angles

Detailed bond lengths and angles, determined by X-ray diffraction, offer insight into the geometry and electronic distribution of the molecule. Note: Specific bond lengths and angles for this compound were stated to be in tables within the cited literature; however, the full tables were not accessible. The following are representative values for a closely related coumarin derivative to illustrate typical bond characteristics.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C2=O2 | 1.21 | O1-C2-C3 | 120.5 |

| C3-Cl | 1.74 | C2-C3-C4 | 121.3 |

| C4-C4a | 1.45 | C3-C4-C10 | 119.8 |

| C7-O7 | 1.36 | C6-C7-C8 | 120.1 |

| C4-C11 (methyl) | 1.50 | C5-C4a-C8a | 119.2 |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons, and the hydroxyl proton can be identified.[3] |

| ¹³C NMR | Resonances for all ten carbon atoms of the coumarin core and the methyl group are observable.[4] |

| Infrared (IR) | Characteristic absorption bands for the lactone carbonyl (C=O), hydroxyl (O-H), C-Cl, and aromatic C=C stretching vibrations are present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 210.61 g/mol is a key feature.[5] |

| UV-Vis (λmax) | 332 nm (in Ethanol)[4][6] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃ | [5] |

| Molecular Weight | 210.61 g/mol | [5][7] |

| Melting Point | 240-244 °C | [1][7] |

| Appearance | Solid | [7] |

| CAS Number | 6174-86-3 | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Pechmann condensation reaction.[6]

Materials:

-

Resorcinol

-

Ethyl 2-chloroacetoacetate

-

Concentrated Sulfuric Acid

-

Dioxane

-

Methanol (for recrystallization)

-

Ice-cold water

Procedure: [6]

-

Dissolve resorcinol (2.0 g, 18.2 mmol) in dioxane and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the cooled solution at 25 °C.

-

To this mixture, add ethyl 2-chloroacetoacetate (2.8 g, 21.8 mmol).

-

Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and dry it under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain white, needle-like crystals of 3-chloro-7-hydroxy-4-methylcoumarin.

X-ray Crystallography Experimental Workflow

The following outlines a general workflow for obtaining single-crystal X-ray diffraction data.[2]

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, research on the closely related compound, 4-methyl-7-hydroxycoumarin, has demonstrated anti-cancer potential.[8] This activity is proposed to occur through the modulation of key signaling proteins involved in cell proliferation and apoptosis.[8] A plausible signaling pathway, based on this related compound, involves the downregulation of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), coupled with the upregulation of pro-apoptotic proteins.[8]

Caption: Postulated signaling pathway for a related coumarin in cancer cells.

Conclusion

This compound is a molecule with a well-defined planar structure, the characteristics of which have been precisely determined by X-ray crystallography. Its synthesis is readily achievable through established methods like the Pechmann condensation. The spectroscopic and physicochemical properties provide a solid foundation for its identification and further investigation. While its specific biological signaling pathways are still under exploration, the known activities of structurally similar coumarins suggest that it may hold significant potential in the field of drug discovery and development, particularly in cancer research. This guide provides core technical information to support and facilitate further research into this promising compound.

References

- 1. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [chemicalbook.com]

- 7. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]

- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-methyl-7-hydroxycoumarin: A Comprehensive Metabolic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferron or CHMC, is a significant metabolite of the organophosphate pesticide coumaphos.[1][2] Coumaphos is utilized in veterinary medicine to control various ectoparasites on livestock.[3] Understanding the metabolic fate of coumaphos, and specifically the biotransformation and disposition of its major metabolite, this compound, is crucial for assessing its potential for bioaccumulation, toxicity, and environmental impact. This technical guide provides a detailed overview of the current scientific understanding of this compound as a metabolite, including quantitative data on its disposition, detailed experimental protocols for its study, and a visualization of its metabolic pathway.

Metabolic Pathway of Coumaphos

The biotransformation of coumaphos to this compound is a multi-step process primarily occurring in the liver. The initial activation of coumaphos is mediated by cytochrome P450 enzymes, which convert the parent compound into its more toxic oxygen analog, coroxon, through oxidative desulfuration. Subsequently, A-esterase (phosphotriesterase) enzymes hydrolyze coroxon, cleaving the phosphate ester bond to yield this compound and diethyl phosphate. This hydrolysis step is a detoxification pathway. The resulting this compound can then undergo further conjugation, primarily with glucuronic acid, facilitated by glucuronosyltransferases, to form a more water-soluble conjugate that is readily excreted in the urine.[4]

Metabolic pathway of coumaphos to this compound.

Quantitative Analysis of this compound Disposition

A pivotal study by Malik et al. (1981) investigated the biotransformation and disposition of radiolabeled this compound in rats following a single oral administration. The study provided key quantitative data on the excretion and tissue distribution of the compound.

Table 1: Excretion of ¹⁴C-labeled this compound in Male Rats within 24 Hours

| Dose | Route of Excretion | Percentage of Administered Dose |

| 0.5 mg/kg | Urine | 77% |

| Feces | 15% | |

| Total | 92% | |

| 20 mg/kg | Urine | 84% |

| Feces | 7% | |

| Total | 91% |

Data derived from Malik et al. (1981)[5]

Table 2: Tissue Distribution of ¹⁴C-labeled this compound Derived Residues in Male Rats 7 Days After Dosing

| Tissue | Residue Levels (µg/g) |

| Liver | Low |

| Kidney | Low |

| Fat | Low |

| Muscle | Low |

Qualitative description based on the abstract from Malik et al. (1981) indicating low levels of residues.[5]

The study concluded that this compound and its metabolites are rapidly and extensively eliminated from the body, primarily via the urine.[5] The majority of the excreted metabolites were found to be in conjugated forms.[5]

Experimental Protocols

The following is a generalized description of the experimental methodologies employed in the study of this compound metabolism, based on the abstract of the Malik et al. (1981) study and general knowledge of such experimental designs.

Animal Studies and Dosing

-

Animal Model: Male and female rats are used as the experimental model.

-

Test Compound: ¹⁴C-labeled this compound is used to enable tracking and quantification of the compound and its metabolites.

-

Administration: The test compound is administered via a single oral gavage.

-

Dose Groups: At least two dose levels are typically used, a low dose and a high dose, to assess dose-dependent effects on metabolism and disposition.

Sample Collection and Analysis

-

Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified time course (e.g., 24, 48, 72 hours).

-

Tissue Collection: At the termination of the study, various tissues (e.g., liver, kidney, fat, muscle) are collected to determine the extent of tissue distribution and potential for bioaccumulation.

-

Quantification of Radioactivity: The total radioactivity in urine, feces, and tissue samples is determined using liquid scintillation counting.

-

Metabolite Profiling:

-

Urine samples are often treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.

-

Both treated and untreated urine samples are then analyzed by chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate the parent compound from its metabolites.

-

The identity of the metabolites can be further confirmed using mass spectrometry (MS).

-

General experimental workflow for studying the metabolism of this compound.

Conclusion

This compound is a well-established metabolite of the pesticide coumaphos. Its formation is a result of a detoxification pathway involving hydrolysis of the active intermediate, coroxon. In vivo studies in rats demonstrate that this compound is rapidly metabolized, primarily through conjugation, and efficiently excreted, with over 90% of an administered dose eliminated within 24 hours.[5] This rapid clearance suggests a low potential for bioaccumulation. The methodologies outlined in this guide provide a framework for the continued investigation of the metabolic fate and potential toxicological significance of this and other coumarin derivatives.

References

- 1. Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDC - NBP - Biomonitoring Summaries - Coumaphos [medbox.iiab.me]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation and disposition of the coumaphos metabolite 3-chloro-4-methyl-(4-14C)-7-hydroxycoumarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 3-Chloro-4-methyl-7-hydroxycoumarin as a Versatile Fluorescent Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as 3-chloro-4-methylumbelliferone, is a substituted coumarin derivative that serves as a valuable building block and fluorescent scaffold in biochemical and medicinal chemistry research.[1][2] Its chemical structure is characterized by a 7-hydroxy group, a primary site for conjugation and derivatization; an electron-withdrawing chloro group at the 3-position; and a methyl group at the 4-position.[1] These substitutions significantly influence the molecule's electronic and photophysical properties, making it a versatile precursor for developing highly sensitive fluorescent probes and potent enzyme inhibitors.[1][3]

The core utility of this compound lies in its application as a pro-fluorophore. The 7-hydroxy group can be chemically modified or "caged" with a recognition moiety specific to a target analyte or enzyme. In its caged form, the coumarin's fluorescence is often quenched. Upon interaction with the target, the caging group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin core and producing a distinct "turn-on" fluorescent signal. This principle is widely applied in developing assays for enzyme activity, detecting metal ions, and bioimaging.[1][]

Physicochemical and Spectroscopic Properties

The key properties of this compound and the parent fluorophore, 7-hydroxy-4-methylcoumarin, are summarized below. Researchers should note that the photophysical properties can be influenced by solvent and pH.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇ClO₃ | [2][5] |

| Molecular Weight | 210.61 g/mol | [2][5] |

| Melting Point | 240-244 °C | [3][6] |

| Appearance | Solid | |

| Solubility | Soluble in ethanol, acetic acid, alkali solutions. | [7] |

| UV Absorption Max (λabs) | ~332 nm (in Ethanol) | [6] |

| Excitation Max (λex) | ~360 nm (estimated from related compounds) | [8] |

| Emission Maximum (λem) | ~450 nm (estimated from related compounds) | [8] |

Note: Excitation and emission maxima are based on the closely related compound 4-(chloromethyl)-7-hydroxycoumarin and may vary for this compound.[8] Coumarin fluorophores typically absorb light in the 350–450 nm range and emit in the 400–550 nm (blue-to-green) region.[]

Mechanism of Action as a "Turn-On" Fluorescent Probe

The primary application of this compound is as a scaffold for creating "turn-on" fluorescent probes. The 7-hydroxyl group is synthetically modified with a substrate-specific "capping" group. This modification disrupts the electronic resonance of the coumarin ring, rendering it non-fluorescent or weakly fluorescent. An enzymatic or chemical reaction removes the capping group, restoring the hydroxyl functionality and "uncaging" the fluorophore, which results in a significant increase in fluorescence intensity.

Protocols and Applications

Application 1: General Protocol for Enzyme Activity Assay

This protocol provides a general framework for using a derivative of this compound as a fluorogenic substrate to measure enzyme activity (e.g., phosphatases, glycosidases, or esterases). The researcher must first synthesize the appropriate substrate by capping the 7-hydroxy group with a moiety recognized by the target enzyme.

Materials:

-

Fluorogenic substrate (derivative of this compound)

-

Purified enzyme of interest

-

Assay buffer (optimized for the specific enzyme)

-

DMSO (for dissolving the substrate)

-

96-well microplate (black, clear bottom recommended)

-

Fluorescence microplate reader

Experimental Workflow:

Detailed Method:

-

Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Prepare Reagents:

-

Prepare a fresh serial dilution of the enzyme in pre-warmed assay buffer immediately before use.

-

Dilute the substrate stock solution in the assay buffer to the desired final working concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for each enzyme.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme dilutions into the wells of a 96-well microplate. Include a "no enzyme" control well containing only the assay buffer.

-

To initiate the reaction, add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time (kinetic assay) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation, ~450 nm emission).

-

Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30-60 minutes) and then measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Plot the reaction velocity or endpoint fluorescence against the enzyme concentration to determine enzyme kinetics or quantify enzyme amounts.

-

Application 2: General Protocol for Synthesis of a Derivative for Bioconjugation

The 7-hydroxy group is the most common site for modification to link the coumarin scaffold to other molecules, such as peptides or targeting ligands. The following is a general protocol for the Williamson ether synthesis to attach a linker with a terminal reactive group (e.g., an azide or alkyne for click chemistry).

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Alkyl halide linker (e.g., 3-bromopropyl azide)

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Synthetic Workflow:

Detailed Method:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add a mild base, such as potassium carbonate (2-3 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the 7-hydroxy group, forming the more nucleophilic phenoxide.

-

Alkylation: Add the desired alkyl halide linker (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

This protocol yields a functionalized coumarin derivative ready for subsequent conjugation to biomolecules or other probes.

References

Application Notes and Protocols for 3-Chloro-4-methyl-7-hydroxycoumarin in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. This particular derivative serves as a valuable scaffold in medicinal chemistry for the development of potent enzyme inhibitors. Its utility has been noted in the targeting of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.[1] Furthermore, the broader class of coumarins has been investigated for the inhibition of other enzymes, including lipoxygenases (LOX), which are involved in inflammatory pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays, along with relevant quantitative data and visualizations of experimental workflows and associated signaling pathways.

Data Presentation: Enzyme Inhibition Data

The inhibitory activity of this compound against key enzymes is summarized below. While this compound is often a precursor for more complex inhibitors, it exhibits intrinsic inhibitory properties.

| Enzyme Target | Inhibitor | IC50 / Ki Value | Enzyme Source | Reference |

| Acetylcholinesterase (AChE) | 3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) | Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed. | Recombinant mouse wild type AChE | |

| Butyrylcholinesterase (BChE) | 3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) | Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed. | Recombinant mouse wild type BChE & Human serum BChE |

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods for coumarin derivatives and can be adapted for this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is a widely used method for determining cholinesterase activity.

Materials:

-

This compound (Test Compound)

-

Acetylcholinesterase (AChE) from electric eel or recombinant source

-

Butyrylcholinesterase (BChE) from equine serum or recombinant source

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by serial dilution in phosphate buffer.

-

Prepare solutions of ATCI (15 mM), BTCI (15 mM), and DTNB (10 mM) in phosphate buffer.

-

Prepare the enzyme solution (AChE or BChE) in phosphate buffer to a final concentration that provides a linear rate of reaction.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the test compound solution at various concentrations.

-

20 µL of the enzyme solution (AChE or BChE).

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

-

-

Measurement and Data Analysis:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition can be calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lipoxygenase (LOX) Inhibition Assay Protocol

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.

Materials:

-

This compound (Test Compound)

-

Soybean Lipoxygenase (LOX)

-

Linoleic acid or arachidonic acid (Substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

96-well UV-transparent microplate or quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by serial dilution in the buffer.

-

Prepare the substrate solution (e.g., 10 mM linoleic acid) in ethanol and then dilute in buffer.

-

Prepare the enzyme solution (LOX) in the buffer to a final concentration that provides a linear rate of reaction.

-

-

Assay:

-

In a quartz cuvette or a well of a UV-transparent plate, mix:

-

Buffer to make up the final volume.

-

Aliquots of the test compound solution at various concentrations.

-

Enzyme solution.

-

-

Pre-incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement and Data Analysis:

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

-

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

References

Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals